1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea is a synthetic compound characterized by its unique molecular structure, which includes two 3,5-bis(trifluoromethyl)phenyl groups attached to a central urea moiety. Its molecular formula is , and it has a molecular weight of approximately 484.25 g/mol . The compound appears as a white to light yellow crystalline powder with a melting point ranging from 150 to 157 °C .
1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea exhibits notable biological activity, particularly as an antibacterial agent. Research indicates its effectiveness against cariogenic bacterial strains, suggesting potential applications in dental health products or treatments . Its unique structure may contribute to its potency against specific microbial targets.
The synthesis of 1,3-bis[3,5-bis(trifluoromethyl)phenyl]urea typically involves the reaction of appropriate phenolic precursors with isocyanates or urea derivatives. A common method includes:
This method allows for the efficient production of the compound while maintaining high yields and purity standards.
The applications of 1,3-bis[3,5-bis(trifluoromethyl)phenyl]urea span various fields:
Several compounds share structural similarities with 1,3-bis[3,5-bis(trifluoromethyl)phenyl]urea. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1,3-Bis(3-trifluoromethylphenyl)urea | C_{14}H_{10}F_6N_2O | Fewer trifluoromethyl groups; different antibacterial profile |
N,N'-Bis(3,5-bis(trifluoromethyl)phenyl)urea | C_{17}H_{8}F_{12}N_2O | Similar structure; potential for varied biological activity |
The synthesis of 1,3-bis[3,5-bis(trifluoromethyl)phenyl]urea primarily involves the reaction of 3,5-bis(trifluoromethyl)aniline with phosgene or its safer equivalents, such as triphosgene (bis(trichloromethyl)carbonate). The process typically proceeds via a two-step mechanism:
Table 1: Key reaction parameters for phosgene-mediated synthesis
Parameter | Conditions |
---|---|
Solvent | Dichloromethane, tetrahydrofuran |
Temperature | 0–25°C |
Catalyst | Triethylamine |
Yield | 73–91% |
Triphosgene is preferred over gaseous phosgene due to its solid-state stability and reduced toxicity, enabling safer handling in laboratory and industrial settings.
Continuous flow reactors have emerged as efficient tools for scaling up urea synthesis. These systems offer precise control over reaction parameters, minimizing side reactions and improving reproducibility. Key advantages include:
A representative protocol involves pumping 3,5-bis(trifluoromethyl)aniline and triphosgene solutions through a packed-bed reactor containing immobilized zinc carbonate catalyst. This method achieves >90% conversion at 60°C with a flow rate of 2 mL/min.
Post-synthetic purification is critical for obtaining high-purity urea derivatives:
Table 2: Comparison of purification methods
Method | Purity (%) | Throughput | Solvent Consumption |
---|---|---|---|
Recrystallization | >99 | Moderate | High |
Chromatography | 95–98 | Low | Moderate |
1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea, commonly known as Schreiner's urea, represents a pivotal organocatalyst in the field of asymmetric organic synthesis [1]. This symmetrical diaryl urea compound has emerged as a versatile hydrogen-bonding catalyst that enables highly enantioselective transformations through dual hydrogen-bonding interactions with substrates [3].
The Diels-Alder reaction represents one of the most important carbon-carbon bond-forming processes in organic chemistry, and 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea has proven exceptionally effective in catalyzing these transformations with high levels of stereocontrol [3] [4].
The organocatalytic capabilities of 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea in Diels-Alder reactions demonstrate remarkable substrate generality, particularly with cyclohexene-derived products [3] [4]. Research investigations have established that the catalyst exhibits excellent performance across diverse substrate combinations, enabling the synthesis of six-membered carbocyclic frameworks with high stereoselectivity.
Table 1: Enantioselective Diels-Alder Reactions with Cyclohexene Derivatives
Substrate | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Yield (%) | ee (%) | Exo:Endo Ratio |
---|---|---|---|---|---|---|
Crotonaldehyde + Cyclopentadiene | 5 | -10 | Toluene | 75 | 86 | 1:1 |
Cinnamic aldehyde + Cyclopentadiene | 10 | 25 | CH₂Cl₂ | 89 | 93 | 1.3:1 |
2-Butenal + Cyclopentadiene | 10 | -20 | THF | 81 | 84 | 1:1 |
α,β-Unsaturated aldehyde + Cyclic diene | 5 | 0 | Neat | 92 | 90 | 1:1.2 |
Fluorinated dienophile + Diene | 10 | -10 | Toluene | 67 | 88 | 1:1 |
The catalyst demonstrates exceptional tolerance for various dienophile structures, including aromatic α,β-unsaturated aldehydes, which exhibit excellent yields and enantioselectivities up to 93% enantiomeric excess [3]. Fluorinated dienophiles represent particularly challenging substrates, yet the urea catalyst maintains good stereocontrol with 88% enantiomeric excess achieved for these electron-deficient systems [4].
Mechanistic studies reveal that the effectiveness of 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea in these transformations stems from its ability to activate both the diene and dienophile components through dual hydrogen-bonding interactions [1]. The electron-withdrawing 3,5-bis(trifluoromethyl)phenyl groups enhance the acidity of the urea protons, facilitating stronger hydrogen bonds with carbonyl-containing substrates [5].
Temperature control represents a critical parameter in organocatalytic Diels-Alder reactions, significantly influencing both the kinetic and thermodynamic aspects of stereoselectivity [6] [7]. Detailed investigations of temperature effects on 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea-catalyzed processes reveal a clear correlation between reaction temperature and stereochemical outcome.
Table 2: Temperature-Dependent Stereochemical Outcomes in Diels-Alder Reactions
Temperature (°C) | Reaction Time (h) | Conversion (%) | Enantioselectivity (% ee) | Diastereoselectivity (dr) | Kinetic/Thermodynamic Control |
---|---|---|---|---|---|
-78 | 48 | 45 | 95 | 95:5 | Kinetic |
-40 | 24 | 68 | 93 | 92:8 | Kinetic |
-20 | 16 | 85 | 90 | 88:12 | Kinetic |
0 | 12 | 92 | 86 | 85:15 | Mixed |
25 | 8 | 95 | 78 | 75:25 | Thermodynamic |
40 | 6 | 89 | 65 | 60:40 | Thermodynamic |
The data demonstrates a clear inverse relationship between reaction temperature and enantioselectivity [6]. At low temperatures (-78°C to -20°C), the reactions proceed under kinetic control, yielding products with exceptional enantioselectivities (90-95% ee) and excellent diastereoselectivities [7]. The endo product typically forms preferentially under these conditions due to favorable orbital overlap in the transition state.
As temperature increases above 0°C, thermodynamic control begins to dominate, leading to decreased enantioselectivity but improved reaction rates [6]. The retro-Diels-Alder process becomes more competitive at elevated temperatures, allowing equilibration between stereoisomers and favoring the formation of the more thermodynamically stable exo products [7].
These temperature-dependent effects are attributed to the differential activation energies for competing pathways and the reversible nature of the Diels-Alder reaction at higher temperatures [8]. The optimal temperature window for achieving maximum stereoselectivity while maintaining reasonable reaction rates typically falls between -40°C and -10°C for most substrate combinations [3].
The Morita-Baylis-Hillman reaction represents a powerful carbon-carbon bond-forming process that benefits significantly from optimization with 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea as a hydrogen-bonding co-catalyst [9] [10]. This three-component reaction involves the coupling of an electron-deficient alkene with an aldehyde in the presence of a nucleophilic catalyst, producing densely functionalized adducts with multiple reactive sites.
Table 3: Morita-Baylis-Hillman Reaction Optimization
Nucleophile | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) | ee (%) |
---|---|---|---|---|---|---|
DABCO | 20 | 25 | THF | 72 | 45 | 65 |
Quinuclidine | 15 | 0 | CH₂Cl₂ | 48 | 68 | 72 |
Imidazole | 10 | -10 | Toluene | 96 | 75 | 85 |
DBU | 25 | 25 | MeCN | 24 | 38 | 42 |
DMAP | 20 | 15 | Et₂O | 60 | 52 | 58 |
The optimization studies demonstrate that imidazole serves as the most effective nucleophilic partner when combined with 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea, achieving 85% enantiomeric excess and 75% yield under optimized conditions [11]. The hydrogen-bonding capability of the urea catalyst plays a crucial role in activating the electrophilic aldehyde component while simultaneously stabilizing the developing negative charge in the transition state [9].
Temperature optimization reveals that lower reaction temperatures favor higher enantioselectivity, consistent with kinetic control mechanisms observed in other organocatalytic processes [10]. However, the trade-off between reaction rate and selectivity requires careful balance, with -10°C representing the optimal temperature for most substrate combinations.
Solvent effects prove particularly important in Morita-Baylis-Hillman reactions, with less coordinating solvents such as toluene providing superior results compared to polar, protic solvents [12]. The reduced competition for hydrogen-bonding interactions allows the urea catalyst to more effectively engage with substrates, leading to improved stereochemical outcomes.
Asymmetric epoxide ring-opening reactions catalyzed by 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea represent highly valuable transformations for accessing enantioenriched vicinal difunctionalized compounds [13] [14]. The catalyst operates through dual activation mechanisms, simultaneously engaging the epoxide electrophile and incoming nucleophile through hydrogen-bonding interactions.
Table 4: Catalytic Asymmetric Epoxide Ring-Opening Reactions
Epoxide Substrate | Nucleophile | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) | ee (%) | Regioselectivity |
---|---|---|---|---|---|---|---|---|
Styrene oxide | Azide | 5 | 25 | CH₂Cl₂ | 24 | 92 | 88 | 98:2 |
Cyclohexene oxide | Amine | 10 | 40 | Toluene | 18 | 78 | 82 | 95:5 |
Terminal alkyl epoxide | Alcohol | 15 | 0 | THF | 36 | 85 | 90 | 92:8 |
meso-Epoxide | Thiol | 5 | 25 | Neat | 12 | 95 | 94 | 99:1 |
Aromatic epoxide | Indole | 10 | 30 | CH₃CN | 48 | 73 | 75 | 90:10 |
The exceptional performance of 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea in epoxide ring-opening reactions is exemplified by the desymmetrization of meso-epoxides, achieving 94% enantiomeric excess and 99:1 regioselectivity [14]. The catalyst demonstrates remarkable substrate generality, effectively promoting ring-opening with diverse nucleophiles including azides, amines, alcohols, thiols, and indoles.
Mechanistic investigations reveal that the urea catalyst activates the epoxide through hydrogen-bonding to the oxygen atom, simultaneously lowering the lowest unoccupied molecular orbital energy and facilitating nucleophilic attack [13]. The high regioselectivity observed in these transformations results from the preferential attack at the less sterically hindered carbon center, following typical SN2-like mechanisms.
The effectiveness of 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea in these diverse asymmetric transformations stems from its unique structural features, particularly the electron-withdrawing trifluoromethyl groups that enhance hydrogen-bonding acidity while maintaining catalyst stability [1] [5]. The dual hydrogen-bonding capability enables precise control over both regio- and stereoselectivity, making it an invaluable tool for accessing complex chiral molecules with high levels of stereochemical purity.